molecular formula C24H25N3S B2628552 (2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 450353-36-3

(2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No.: B2628552
CAS No.: 450353-36-3
M. Wt: 387.55
InChI Key: FTQLNLPGLBMIJN-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, (2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile, is a complex organic molecule. It has a molecular formula of C24H25N3S and a molecular weight of 387.55 . The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The compound contains several functional groups, including an ethylphenyl group, a thiazol group, and a nitrile group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Thiazole derivatives are synthesized through various methods, including the reaction of certain precursors like chloroacetate, thiourea, and halo ketones or esters. These methods yield compounds with potential applications in medicinal chemistry and material science due to their structural diversity and functionalization capability. For instance, Abdelhamid and Afifi (2010) described the synthesis of thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, highlighting the versatility of thiazole compounds for further chemical transformations (Abdelhamid & Afifi, 2010).

Biological Activities

Thiazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties. Research has explored these compounds' efficacy against various bacterial, fungal, and cancer cell lines. For example, studies have investigated new approaches for synthesizing thiazoles and their fused derivatives with noted antimicrobial activities (Wardkhan et al., 2008). Such research underscores the potential of thiazole derivatives in developing new therapeutic agents.

Anticancer Screening

The anticancer screening of thiazole compounds, as conducted by Sonar et al. (2020), involves evaluating these molecules against breast cancer cells, among others. This work contributes to understanding thiazoles' role in cancer treatment, offering insights into their mechanisms and efficacy (Sonar et al., 2020).

Molecular Dynamics and Quantum Chemical Studies

Quantum chemical and molecular dynamics simulation studies on thiazole derivatives, as Kaya et al. (2016) have shown, provide valuable information on these compounds' corrosion inhibition performances and other chemical properties. These studies facilitate the design and optimization of thiazole-based inhibitors for industrial applications (Kaya et al., 2016).

Properties

IUPAC Name

(E)-3-(2-ethylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3S/c1-4-19-7-5-6-8-22(19)26-15-21(14-25)24-27-23(16-28-24)20-11-9-18(10-12-20)13-17(2)3/h5-12,15-17,26H,4,13H2,1-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQLNLPGLBMIJN-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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